molecular formula C6H10N2O2 B1614750 6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 6300-94-3

6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No. B1614750
CAS RN: 6300-94-3
M. Wt: 142.16 g/mol
InChI Key: XDKKIYWQIROUCD-UHFFFAOYSA-N
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Description

6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is a chemical compound with the molecular formula C13H19NO4 . It is a derivative of dihydropyrimidine and has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of new 8-alkyl-5-aryl-1,3-dimethyl-5,7-dihydro-2H-pyrimido[5′,4′:5,6]pyrano[2,3-d]- pyrimidine-2,4,6(1H,3H)-triones, which are related to 6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione, has been achieved by the high yield reaction of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,3,4,5- tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles with aliphatic carboxylic acids in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of 6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is utilized in the synthesis of various pyrimidine derivatives. For instance, it has been used in the facile construction of substituted pyrimido[4,5-d]pyrimidones and pyrimido[4,5-d]pyrimidin-2,4-diones with different substitutions at C-5 and C-7 positions (Hamama, Ismail, Al-Saman, & Zoorob, 2012). Additionally, the compound has been involved in reactions leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).

Chemical Transformations and Reactions

In chemical transformations, 6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione has been observed to participate in intramolecular ene reactions leading to pyrimido[4,5-b]azepine derivatives (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994). Its reactivity towards 1,3-diketones has also been explored, yielding various pyridazine derivatives (B. Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Involvement in Pharmaceutical Research

The compound is involved in pharmaceutical research, particularly in the synthesis of derivatives with potential antiviral activities against viruses like Hepatitis A and Herpes simplex (El-Etrawy & Abdel-Rahman, 2010). It also plays a role in the formation of compounds with potential antitumor activities against cell lines like K562 and Jurkat (Shabani, Ghammamy, Mehrani, Teimouri, Soleimani, & Kaviani, 2009).

properties

IUPAC Name

6,6-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)3-4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKKIYWQIROUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286189
Record name 6,6-dimethyldihydropyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione

CAS RN

6300-94-3
Record name NSC44130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6-dimethyldihydropyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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